tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
Description
tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a synthetic carbamate derivative featuring a benzo[d]isothiazole moiety fused to a piperidine ring. This compound serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and neuroactive agents due to its structural versatility . Its molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of 347.47 g/mol . The tert-butyl carbamate group acts as a protective moiety for amines, enhancing synthetic flexibility .
Properties
Molecular Formula |
C18H25N3O2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)24-20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22) |
InChI Key |
FDTAGAYLCZEALS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction of appropriate precursors.
Introduction of the Benzo[d]isothiazole Ring: The benzo[d]isothiazole ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the benzo[d]isothiazole moiety.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]isothiazole ring or the piperidine ring, depending on the reaction conditions and the nature of the nucleophile.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isothiazole ring and the piperidine ring play crucial roles in binding to these targets, while the tert-butyl carbamate group may influence the compound’s stability and solubility. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on structural features, reactivity, and applications:
Positional Isomers on the Piperidine Ring
- tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS 1420954-90-0) Key Difference: The piperidine substitution occurs at the 4-position instead of the 2-position. Molecular Formula: C₁₈H₂₅N₃O₂S (identical to the target compound). InChIKey: ZVTKXYNQRLVJNG-UHFFFAOYSA-N .
- tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS 1417792-98-3) Key Difference: Substitution at the 3-position of piperidine with an additional methyl group on the carbamate.
Sulfone Derivatives
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420954-82-0)
- Key Difference : The benzoisothiazole ring is oxidized to a sulfone (1,1-dioxide).
- Impact :
- Electron-Withdrawing Effect : Enhances stability and polarity, improving aqueous solubility .
- Biological Activity : Sulfone derivatives are often more potent in inhibiting enzymes like phosphodiesterases .
Substituent Variations on the Carbamate Group
- tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate
Physicochemical and Pharmacological Comparisons
Biological Activity
tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, a benzo[d]isothiazole moiety, and a piperidine ring. The presence of these functional groups contributes to its biological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interaction with cellular mechanisms.
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, derivatives of benzo[d]isothiazole have been reported to inhibit cancer cell proliferation by inducing apoptosis and autophagy. These mechanisms are crucial in cancer therapy as they can lead to the selective death of cancer cells while sparing normal cells.
The proposed mechanism of action for this compound involves:
- Lysosomal Targeting : The compound may target lysosomes, leading to disruption of lysosomal function, which is critical for cell survival.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound can effectively eliminate cancerous cells.
- Autophagy Modulation : The interplay between autophagy and apoptosis suggests that this compound could enhance the effectiveness of existing therapies by modulating these pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Piperidine Derivative : Starting from piperidine, the introduction of the benzo[d]isothiazole moiety is achieved through nucleophilic substitution reactions.
- Carbamate Formation : The final step involves the reaction with tert-butyl chloroformate to form the carbamate linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
